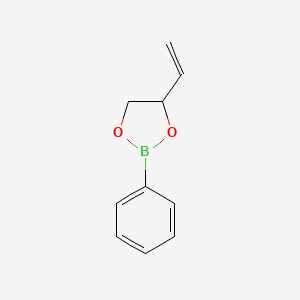
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both ethenyl and phenyl groups makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through several methods. . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 2-Phenyl-1,3,2-dioxaborolane
Uniqueness
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is unique due to the presence of both ethenyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product selectivity .
Eigenschaften
CAS-Nummer |
89543-85-1 |
|---|---|
Molekularformel |
C10H11BO2 |
Molekulargewicht |
174.01 g/mol |
IUPAC-Name |
4-ethenyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H11BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI-Schlüssel |
SMXFGNVLJUXATP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
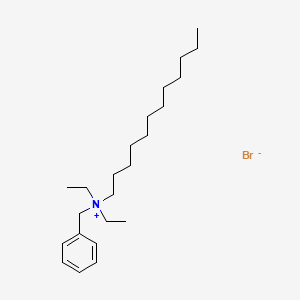


![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
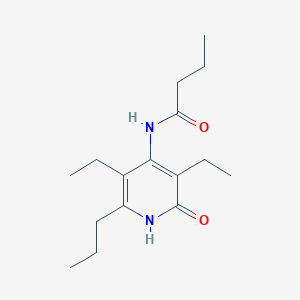
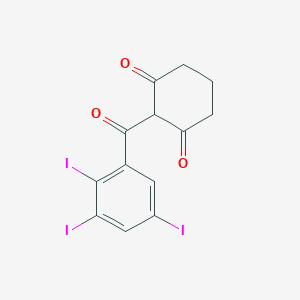
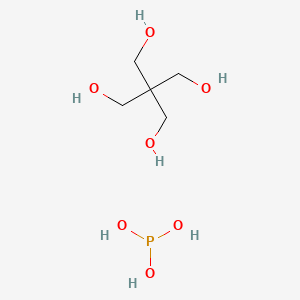
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

